molecular formula C9H9IO B3318291 4-Iodo-3,5-dimethylbenzaldehyde CAS No. 99357-51-4

4-Iodo-3,5-dimethylbenzaldehyde

Cat. No.: B3318291
CAS No.: 99357-51-4
M. Wt: 260.07 g/mol
InChI Key: NTBSLYKPXQFPFH-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethylbenzaldehyde is a halogenated aromatic aldehyde featuring an iodine atom at the para position and methyl groups at the 3 and 5 positions on the benzene ring. This compound is synthesized via iron-catalyzed oxidation protocols, achieving a 68% yield under optimized conditions . Its structure is confirmed by NMR spectroscopy (¹H: δ 9.98 ppm, aldehyde proton; ¹³C: δ 191.4 ppm, carbonyl carbon), aligning with literature data . The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl groups contribute to steric and electronic modulation.

Properties

IUPAC Name

4-iodo-3,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBSLYKPXQFPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethylbenzaldehyde typically involves the iodination of 3,5-dimethylbenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 4-Iodo-3,5-dimethylbenzoic acid.

    Reduction: 4-Iodo-3,5-dimethylbenzyl alcohol.

Scientific Research Applications

4-Iodo-3,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-3,5-dimethylbenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 4-Iodo-3,5-dimethylbenzaldehyde and related aldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Synthesis Yield Notable Properties
This compound C₉H₉IO ~246 4-I, 3-Me, 5-Me Organic synthesis (cross-coupling precursor), pharmacological intermediates 68% High reactivity of iodine; steric hindrance from Me
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) C₉H₁₀O₄ 182.2 4-OH, 3-OMe, 5-OMe Radioprotection, reference standards, food/cosmetic research N/A Solubility in polar solvents; antioxidant activity
4-Hydroxy-3,5-dimethylbenzaldehyde C₉H₁₀O₂ 150.18 4-OH, 3-Me, 5-Me Indanocine analogs, anticancer research N/A Metabolic stability; moderate acidity (phenolic OH)
4-Hydroxy-3,5-diiodobenzaldehyde C₇H₄I₂O₂ 373.92 4-OH, 3-I, 5-I Organic synthesis, dye intermediates N/A Dual iodine substituents; enhanced halogen bonding
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 4-BrCH₂ Alkylation reactions, toxicology studies (limited data) N/A High reactivity of bromomethyl group; safety risks

Biological Activity

4-Iodo-3,5-dimethylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its cytotoxic properties, possible mechanisms of action, and relevant case studies that highlight its significance in cancer research.

  • Molecular Formula : C9H9I
  • Molecular Weight : 246.08 g/mol
  • Melting Point : 127 - 128 °C
  • Boiling Point : 366.2 °C (predicted)

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of compounds related to this compound. For instance, derivatives of this compound were evaluated for their ability to induce apoptosis in various cancer cell lines.

  • Colon Cancer Cell Lines :
    • The compound exhibited significant cytotoxicity against human colon cancer cell lines HCT116 and HT29.
    • IC50 values for selected derivatives were found to be below 4 µM, indicating potent cytotoxic effects. Notably, some derivatives had IC50 values below 1 µM, marking them as strong candidates for further development as antineoplastic agents .
  • Oral Squamous Cell Carcinomas (OSCC) :
    • Additional testing showed that the compound also affected several OSCC cell lines. The selectivity index (SI) values indicated that the compounds were less toxic to non-malignant cells compared to malignant ones, suggesting a favorable therapeutic window .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compounds were shown to activate caspase-3 and lead to subG1 accumulation in treated cells, which are markers of apoptotic cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated CEM lymphoma cells, contributing to the induction of apoptosis and mitochondrial membrane potential depolarization .

Study on Antineoplastic Properties

A series of experiments conducted on various derivatives of this compound revealed promising results:

CompoundCell LineIC50 (µM)Selectivity Index
2bHCT116<1High
2dHT29<1High
3aCa9-22<2Moderate
3eHSC-4<3Moderate

These results indicate that certain derivatives not only have low IC50 values but also exhibit high selectivity towards cancer cells over non-malignant cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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